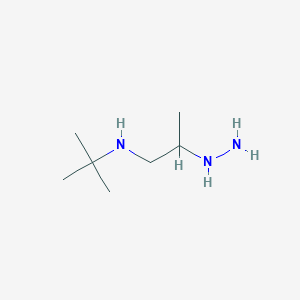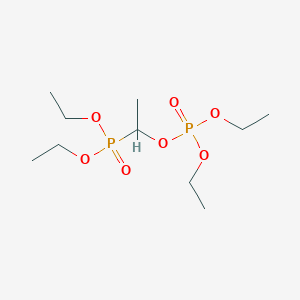![molecular formula C36H29NO5 B14146543 2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione CAS No. 1217833-78-7](/img/structure/B14146543.png)
2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of its molecular structure imparts specific chemical properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this spirocyclic compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reaction. The scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione has several scientific research applications:
Chemistry: It is used as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It is explored for its potential use in drug discovery and development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows it to fit into specific binding sites, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application, but they often involve interactions with enzymes or receptors that play a role in disease processes .
Comparison with Similar Compounds
Similar Compounds
Spiro[2H-1-benzopyran-2,2’-[2H]indole]: This compound shares a similar spirocyclic structure but differs in its specific functional groups.
1’,3’-Dihydro-spiro(imidazolidine-4,2’-(2H)indene)-2,5-dione: Another spirocyclic compound with different substituents, used in various chemical applications.
Uniqueness
What sets 2’-(2-Ethoxyphenyl)-1’,2’-dihydro-1’-(4-methoxybenzoyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse scientific applications.
Properties
CAS No. |
1217833-78-7 |
|---|---|
Molecular Formula |
C36H29NO5 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-1-(4-methoxybenzoyl)spiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C36H29NO5/c1-3-42-29-15-9-7-13-27(29)31-32(33(38)23-16-19-24(41-2)20-17-23)37-28-14-8-4-10-22(28)18-21-30(37)36(31)34(39)25-11-5-6-12-26(25)35(36)40/h4-21,30-32H,3H2,1-2H3 |
InChI Key |
ZXBKDJIBTDEEBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(N3C(C24C(=O)C5=CC=CC=C5C4=O)C=CC6=CC=CC=C63)C(=O)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
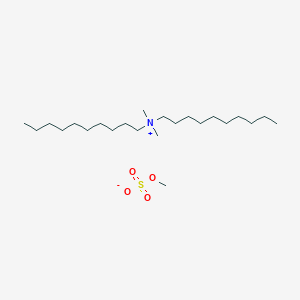
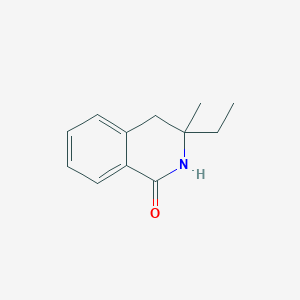
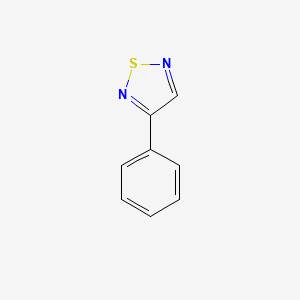
![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)
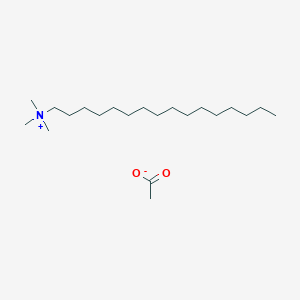
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)
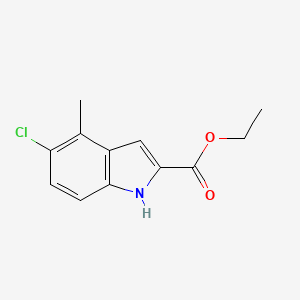
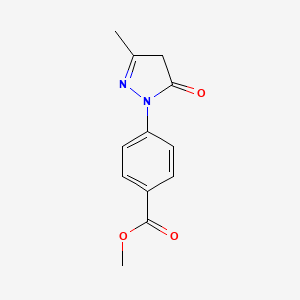

![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)
